molecular formula C8H6ClFO3 B1470313 3-Chloro-6-fluoro-2-methoxybenzoic acid CAS No. 1781848-13-2

3-Chloro-6-fluoro-2-methoxybenzoic acid

Cat. No. B1470313
CAS RN: 1781848-13-2
M. Wt: 204.58 g/mol
InChI Key: KWAPPUIDYSPKMR-UHFFFAOYSA-N
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Description

“3-Chloro-6-fluoro-2-methoxybenzoic acid” is a chemical compound with the CAS Number 1781848-13-2 . It has a molecular weight of 204.58 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6ClFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Environmental Pollution and Remediation

One significant area of research involving 3-Chloro-6-fluoro-2-methoxybenzoic acid is its role in the study of environmental pollutants, particularly in the context of aquatic environments. Researchers have investigated similar compounds, such as parabens, for their occurrence, fate, and behavior in water bodies. These studies highlight the persistent nature of such compounds, their biodegradability, and the implications for aquatic life and water quality Haman et al., 2015.

Analytical and Synthetic Chemistry

In analytical and synthetic chemistry, compounds like this compound are often explored for their reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, studies on similar aromatic compounds have focused on their redox properties and applications in the treatment of organic pollutants through enzymatic methods, showcasing their utility in enhancing the degradation efficiency of recalcitrant compounds in industrial effluents Husain & Husain, 2007.

Pharmacological and Toxicological Studies

Although the specific focus on this compound in pharmacological contexts is limited, related compounds have been extensively studied for their biological activities. For example, gallic acid and its derivatives have been recognized for their anti-inflammatory properties and potential therapeutic applications in treating inflammation-related diseases. These studies provide insights into the molecular mechanisms involved and the impact of such compounds on health Bai et al., 2020.

Environmental Safety and Risk Assessment

The environmental safety and risk assessment of fluorinated compounds, which share structural similarities with this compound, have also been a subject of research. Studies have focused on the sources, distribution, and potential health risks associated with these substances, emphasizing the need for further toxicological evaluations to understand their long-term effects on both the environment and human health Wang et al., 2019.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

3-chloro-6-fluoro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAPPUIDYSPKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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